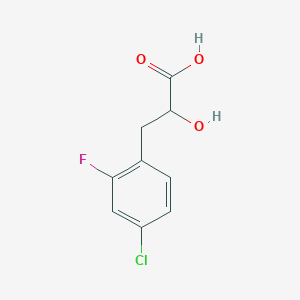

3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC17778768

Molecular Formula: C9H8ClFO3

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClFO3 |

|---|---|

| Molecular Weight | 218.61 g/mol |

| IUPAC Name | 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C9H8ClFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |

| Standard InChI Key | FRMNMLHGOYJEBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)CC(C(=O)O)O |

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 3-(4-Chloro-2-fluorophenyl)-2-hydroxypropanoic acid typically involves multi-step processes. One reported method begins with 4-chloro-2-fluorobenzaldehyde, which undergoes a Knoevenagel condensation with malonic acid derivatives under basic conditions to form 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid. Subsequent reduction of the ketone group via asymmetric hydrogenation or catalytic reduction yields the target hydroxypropanoic acid derivative.

Industrial-scale production often employs continuous flow reactors to optimize reaction parameters such as temperature and pressure, enhancing yield and purity. For enantiomerically pure forms, chiral resolution techniques—such as crystallization with brucine or dehydroabietylamine—are utilized, as demonstrated in analogous syntheses .

Key Reaction Conditions

-

Knoevenagel Condensation:

-

Reagents: Malonic acid, 4-chloro-2-fluorobenzaldehyde, piperidine catalyst.

-

Solvent: Ethanol or methanol.

-

Temperature: 60–80°C.

-

-

Reduction of 2-Oxo Intermediate:

Chemical Properties and Reactivity

Structural Features

The compound’s structure comprises:

-

A carboxylic acid group capable of hydrogen bonding and ionic interactions.

-

A hydroxyl group at position 2, contributing to chirality and hydrogen-bonding networks.

-

A 4-chloro-2-fluorophenyl group that enhances hydrophobic interactions and modulates electronic effects .

Reactivity Profile

-

Oxidation: The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding 3-(4-chloro-2-fluorophenyl)-2-oxopropanoic acid.

-

Esterification: Reacts with alcohols under acidic conditions to form esters, useful in prodrug formulations.

-

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring may participate in nucleophilic aromatic substitution under harsh conditions (e.g., NaNH₂ in liquid NH₃) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.61 g/mol | |

| Melting Point | 106–109°C (racemic mixture) | |

| Optical Rotation (α) | ±14.3° (c=1, methanol) | |

| Solubility | Moderate in polar solvents |

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume